molecular formula C8H11N3O3 B13071165 5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13071165
M. Wt: 197.19 g/mol
InChI Key: VTCRXMPSFVQCEQ-UHFFFAOYSA-N
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Description

5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the construction of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives can yield oxadiazoles .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce a variety of functional groups .

Scientific Research Applications

5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and pyrrolidine-containing molecules. Examples include:

Uniqueness

What sets 5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid apart is its unique combination of the pyrrolidine and oxadiazole rings, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c1-11-3-2-5(4-11)7-9-6(8(12)13)10-14-7/h5H,2-4H2,1H3,(H,12,13)

InChI Key

VTCRXMPSFVQCEQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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